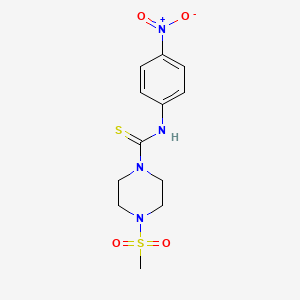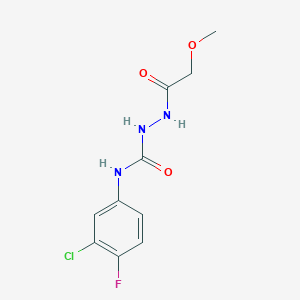
4-(methylsulfonyl)-N-(4-nitrophenyl)-1-piperazinecarbothioamide
Overview
Description
4-(methylsulfonyl)-N-(4-nitrophenyl)-1-piperazinecarbothioamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical formula, C13H16N4O4S2, and is commonly referred to as MNPT.
Mechanism of Action
The mechanism of action of MNPT involves the inhibition of PDE5, which results in increased levels of cyclic guanosine monophosphate (cGMP) in smooth muscle cells. This increase in cGMP leads to the activation of protein kinase G (PKG), which ultimately results in the relaxation of smooth muscle.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MNPT are primarily related to its ability to modulate the activity of PDE5. In addition to its potential applications in the treatment of cardiovascular and pulmonary diseases, MNPT has also been studied for its potential use in the treatment of erectile dysfunction.
Advantages and Limitations for Lab Experiments
One of the primary advantages of MNPT is its ability to selectively inhibit the activity of PDE5, which can lead to fewer side effects compared to other drugs that target this enzyme. However, one limitation of MNPT is its relatively low potency compared to other PDE5 inhibitors.
Future Directions
There are several potential future directions for research involving MNPT. One area of interest is the development of more potent derivatives of MNPT that could be used in the treatment of various diseases. Additionally, MNPT could be studied for its potential applications in the treatment of other conditions, such as neurological disorders and cancer. Finally, the mechanism of action of MNPT could be further elucidated to better understand its effects on various cellular processes.
Scientific Research Applications
MNPT has been widely used in scientific research due to its ability to modulate the activity of certain enzymes and receptors. Specifically, MNPT has been shown to inhibit the activity of phosphodiesterase type 5 (PDE5), an enzyme that plays a key role in the regulation of smooth muscle tone. This inhibition can lead to the relaxation of smooth muscle and has potential applications in the treatment of various cardiovascular and pulmonary diseases.
properties
IUPAC Name |
4-methylsulfonyl-N-(4-nitrophenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4S2/c1-22(19,20)15-8-6-14(7-9-15)12(21)13-10-2-4-11(5-3-10)16(17)18/h2-5H,6-9H2,1H3,(H,13,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHFPHDCPUJUNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=S)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(methylsulfonyl)-N-(4-nitrophenyl)piperazine-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-3-phenylpropanamide](/img/structure/B4116498.png)
![N-(4-{[4-(1,3-diethyl-6-nitro-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B4116504.png)
![N-{3-chloro-4-[4-(4-propoxybenzoyl)-1-piperazinyl]phenyl}-2-methyl-3-nitrobenzamide](/img/structure/B4116508.png)
![4-[(3-nitrophenyl)amino]-4-oxo-2-(1-piperidinyl)butanoic acid](/img/structure/B4116514.png)
![1-(2-fluorophenyl)-4-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)piperazine](/img/structure/B4116521.png)

![4-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-N-isopropylbenzenesulfonamide](/img/structure/B4116547.png)
![N-[2-(1-cyclohexen-1-ylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-1-phenylcyclopropanecarboxamide](/img/structure/B4116552.png)
![N-(4-butylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4116558.png)
![2-[2-(4-biphenylyloxy)propanoyl]-N-(3,4-dichlorophenyl)hydrazinecarbothioamide](/img/structure/B4116563.png)
![N-{5-[4-(1-morpholin-4-ylethyl)phenyl]pyridin-2-yl}acetamide](/img/structure/B4116570.png)
![ethyl 4-[2-(4-bromophenyl)-1-methyl-2-oxoethyl]-5,5-dimethyl-2-oxotetrahydro-3-furancarboxylate](/img/structure/B4116579.png)

